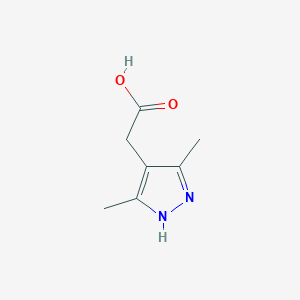

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-6(3-7(10)11)5(2)9-8-4/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHILOQLQBYEUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366710 | |

| Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32701-75-0 | |

| Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Protocol for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: An In-depth Technical Guide

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the formation of the pyrazole core, followed by functionalization at the C4 position and subsequent elaboration to the target acetic acid derivative.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-step sequence, as direct C4-alkylation of the pyrazole ring is challenging. The proposed pathway involves:

-

Synthesis of 3,5-dimethylpyrazole: The pyrazole core is constructed via the condensation of acetylacetone with hydrazine hydrate.

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring. This reaction typically requires N-protection of the pyrazole.

-

Conversion of the Aldehyde to Acetic Acid: The 4-formyl group is converted to the acetic acid side chain, followed by deprotection of the pyrazole nitrogen.

This strategy allows for the regioselective introduction of the acetic acid moiety at the desired position.

II. Experimental Protocols

Step 1: Synthesis of 3,5-dimethylpyrazole

This procedure is adapted from established methods for pyrazole synthesis.[1]

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetylacetone | 100.12 | 10.0 g | 0.10 |

| Hydrazine hydrate (~64%) | 50.06 | 7.8 g | ~0.10 |

| Glacial Acetic Acid | 60.05 | 2 mL | - |

| Water | 18.02 | 50 mL | - |

| Diethyl ether | 74.12 | 100 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (10.0 g, 0.10 mol) and water (50 mL).

-

Add glacial acetic acid (2 mL) to the mixture.

-

Cool the flask in an ice bath.

-

Slowly add hydrazine hydrate (7.8 g, ~0.10 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,5-dimethylpyrazole as a white crystalline solid.

Expected Yield: 85-95% Melting Point: 106-108 °C

Step 2: Vilsmeier-Haack Formylation of 3,5-dimethylpyrazole (via N-protection)

Direct formylation of 3,5-dimethylpyrazole at the C4 position is often inefficient. Therefore, a protection-formylation-deprotection sequence is recommended. The benzyl group is a suitable protecting group.

2a. N-Benzylation of 3,5-dimethylpyrazole

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-dimethylpyrazole | 96.13 | 9.6 g | 0.10 |

| Benzyl chloride | 126.58 | 12.7 g | 0.10 |

| Potassium carbonate | 138.21 | 27.6 g | 0.20 |

| Acetonitrile | 41.05 | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3,5-dimethylpyrazole (9.6 g, 0.10 mol) in acetonitrile (150 mL).

-

Add potassium carbonate (27.6 g, 0.20 mol) to the solution.

-

Add benzyl chloride (12.7 g, 0.10 mol) dropwise to the suspension.

-

Reflux the mixture for 12 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 1-benzyl-3,5-dimethylpyrazole.

2b. Vilsmeier-Haack Formylation

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-benzyl-3,5-dimethylpyrazole | 186.26 | 9.3 g | 0.05 |

| Phosphorus oxychloride (POCl3) | 153.33 | 9.2 g (5.5 mL) | 0.06 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Ice | - | q.s. | - |

| Sodium hydroxide solution (5 M) | 40.00 | q.s. | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (50 mL) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (9.2 g, 0.06 mol) dropwise to the DMF, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Dissolve 1-benzyl-3,5-dimethylpyrazole (9.3 g, 0.05 mol) in dichloromethane (50 mL).

-

Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat at 60 °C for 4 hours.

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture with a 5 M sodium hydroxide solution until pH 8-9.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 3: Conversion to this compound

3a. Wittig-Horner Reaction and Reduction

This two-step process converts the aldehyde to the corresponding saturated ester.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 214.26 | 10.7 g | 0.05 |

| Triethyl phosphonoacetate | 224.16 | 12.3 g | 0.055 |

| Sodium hydride (60% in mineral oil) | 24.00 | 2.2 g | 0.055 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |

| Palladium on carbon (10%) | - | 1.0 g | - |

| Ethanol | 46.07 | 100 mL | - |

| Hydrogen gas | 2.02 | 1 atm (balloon) | - |

Procedure (Wittig-Horner):

-

To a suspension of sodium hydride (2.2 g, 0.055 mol) in anhydrous THF (100 mL) at 0 °C, add triethyl phosphonoacetate (12.3 g, 0.055 mol) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (10.7 g, 0.05 mol) in anhydrous THF (50 mL) dropwise at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

The crude product, ethyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylate, can be used in the next step without further purification.

Procedure (Reduction and Deprotection):

-

Dissolve the crude acrylate ester in ethanol (100 mL) in a hydrogenation flask.

-

Add 10% palladium on carbon (1.0 g).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon).

-

Stir the mixture under a hydrogen atmosphere at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate.

3b. Hydrolysis to the Final Product

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | 182.22 | 9.1 g | 0.05 |

| Sodium hydroxide | 40.00 | 4.0 g | 0.10 |

| Water | 18.02 | 50 mL | - |

| Ethanol | 46.07 | 50 mL | - |

| Hydrochloric acid (2 M) | 36.46 | q.s. | - |

Procedure:

-

Dissolve ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (9.1 g, 0.05 mol) in a mixture of ethanol (50 mL) and water (50 mL).

-

Add sodium hydroxide (4.0 g, 0.10 mol) and reflux the mixture for 2 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL).

-

Acidify the solution to pH 3-4 with 2 M hydrochloric acid.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

III. Data Summary

Physicochemical and Spectroscopic Data:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (δ, ppm) |

| 3,5-dimethylpyrazole | C5H8N2 | 96.13 | White solid | 106-108 | 2.2 (s, 6H, 2xCH3), 5.8 (s, 1H, CH), 12.2 (br s, 1H, NH) |

| 1-benzyl-3,5-dimethylpyrazole | C12H14N2 | 186.26 | Colorless oil | - | 2.1 (s, 3H), 2.2 (s, 3H), 5.2 (s, 2H), 5.8 (s, 1H), 7.1-7.4 (m, 5H) |

| 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | C13H14N2O | 214.26 | Yellow solid | - | 2.4 (s, 3H), 2.5 (s, 3H), 5.4 (s, 2H), 7.2-7.4 (m, 5H), 9.8 (s, 1H) |

| Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | C9H14N2O2 | 182.22 | Pale yellow oil | - | 1.2 (t, 3H), 2.1 (s, 6H), 3.3 (s, 2H), 4.1 (q, 2H), 11.5 (br s, 1H) |

| This compound | C7H10N2O2 | 154.17 | White solid | - | 2.1 (s, 6H), 3.3 (s, 2H), 11.8 (br s, 1H), 12.5 (br s, 1H) |

Note: NMR data are approximate and may vary depending on the solvent and instrument.

IV. Visualization of the Synthesis Workflow

Caption: Synthetic workflow for this compound.

References

Characterization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential biological activities of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of anti-inflammatory agents.

Physicochemical and Spectroscopic Characterization

This compound is a heterocyclic compound featuring a pyrazole core, a known pharmacophore in numerous biologically active molecules.[1] A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem |

| Molecular Weight | 154.17 g/mol | PubChem |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, DMSO (Predicted) | - |

| pKa | ~4-5 (Carboxylic acid) (Predicted) | - |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts | Interpretation |

| ¹H NMR | δ ~12.0 (s, 1H), δ ~3.3 (s, 2H), δ ~2.2 (s, 6H) | -COOH, -CH₂-, 2 x -CH₃ |

| ¹³C NMR | δ ~175, δ ~140, δ ~110, δ ~30, δ ~10 | -COOH, C=C (pyrazole), C-C (pyrazole), -CH₂-, -CH₃ |

| FTIR (cm⁻¹) | ~3200-2500 (broad), ~1700 (strong), ~1600, ~1450 | O-H (acid), C=O (acid), C=N, C=C (ring) |

| Mass Spec (m/z) | 154 (M⁺), 109 (M⁺ - COOH) | Molecular ion, Fragment ion |

Note: The spectroscopic data presented are predicted based on the analysis of structurally related compounds and general principles of spectroscopy. Experimental data should be obtained for confirmation.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate. The first step is the synthesis of the pyrazole ring system via the Knorr pyrazole synthesis, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

This procedure is based on the well-established Knorr pyrazole synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (1 equivalent) and ethanol.

-

Addition of Reagents: Slowly add hydrazine hydrate (1.1 equivalents) to the solution. Add a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate.

Protocol 2: Synthesis of this compound

This protocol describes the basic hydrolysis of the ethyl ester to the carboxylic acid.

-

Reaction Setup: Dissolve ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (1 equivalent) in a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol.

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Biological Activity and Signaling Pathways

The pyrazole nucleus is a core structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]

Hypothesized Mechanism of Action: COX Inhibition

It is hypothesized that this compound may act as a COX inhibitor. The carboxylic acid moiety is a common feature in many NSAIDs, enabling interaction with the active site of COX enzymes. The pyrazole ring and its substituents can contribute to the binding affinity and selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.[2]

Signaling Pathway: Prostaglandin Synthesis

The inhibition of COX enzymes by this compound would interrupt the prostaglandin synthesis pathway, leading to a reduction in the production of pro-inflammatory prostaglandins such as PGE₂.

Caption: Hypothesized inhibition of the prostaglandin synthesis pathway.

Experimental Protocol for In Vitro COX Inhibition Assay

To validate the hypothesized biological activity, an in vitro COX inhibition assay can be performed.

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor and a reducing agent.

-

Inhibitor Preparation: Prepare stock solutions of this compound and a reference NSAID (e.g., celecoxib) in DMSO. Create a series of dilutions to determine the IC₅₀ value.

-

Assay Procedure:

-

Pre-incubate the COX enzyme with the test compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Allow the reaction to proceed for a specific time (e.g., 2 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a solution of HCl).

-

-

Detection: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a readily accessible compound with significant potential as a biologically active molecule, particularly in the realm of anti-inflammatory drug discovery. Its structural similarity to known COX inhibitors suggests a likely mechanism of action. The experimental protocols and characterization data provided in this guide offer a solid foundation for further investigation and development of this promising compound. Further studies are warranted to confirm its physicochemical properties, elucidate its precise biological mechanism of action, and evaluate its efficacy and safety in preclinical models.

References

Spectroscopic Data and Experimental Protocols for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers by presenting available spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

1H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

A publicly available 1H NMR spectrum is accessible through SpectraBase.[1] However, detailed peak assignments and experimental parameters were not provided in the available information.

13C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm-1) | Assignment |

| Data not available | Data not available |

Mass Spectrometry (MS) Data

| m/z | Ion |

| Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly described in the currently available literature for this specific compound. However, general procedures for the spectroscopic analysis of pyrazole derivatives can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

1H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: Typically 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

-

-

-

13C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of 13C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Typically 0-200 ppm.

-

Reference: TMS at 0.00 ppm or the solvent carbon signals.

-

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: Typically 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32 scans.

-

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

-

Direct Infusion: Dissolve the sample in a suitable volatile solvent and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a common method for non-volatile compounds. The sample is separated by liquid chromatography before ionization.

-

-

Ionization Technique:

-

Electron Ionization (EI): Typically used with GC-MS, provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, which often produces the protonated molecule [M+H]+ or deprotonated molecule [M-H]-.

-

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Logical Workflow for Spectroscopic Analysis

The characterization of this compound would typically follow a logical progression of spectroscopic techniques to confirm its structure and purity.

Caption: Workflow for the synthesis and spectroscopic characterization.

This diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a chemical compound. The process begins with the synthesis and purification of the target molecule. Following this, a series of spectroscopic techniques are employed. Infrared (IR) spectroscopy is often used first to identify the key functional groups present. Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) provides detailed information about the molecular structure and connectivity of atoms. Mass Spectrometry (MS) is then used to confirm the molecular weight of the compound. Finally, the data from all spectroscopic methods are combined and analyzed to confirm the chemical structure and assess the purity of the synthesized compound.

References

An In-depth Guide to the Crystal Structure of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of derivatives of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid. While crystallographic data for the parent compound is not publicly available, this document focuses on the well-characterized crystal structures of two closely related derivatives: Bis(3,5-dimethylpyrazol-1-yl)acetic acid and (3,5-Dimethylpyrazol-1-yl)acetic acid. The information presented herein is crucial for understanding the solid-state properties, intermolecular interactions, and potential for polymorphism in this class of compounds, which is of significant interest in medicinal chemistry and materials science.

Crystal Structure Analysis of Key Derivatives

The study of the three-dimensional arrangement of atoms in the crystalline state provides invaluable insights into the physicochemical properties of a compound. For the derivatives of this compound, X-ray crystallography has been instrumental in elucidating their molecular geometry and packing in the solid state.

Bis(3,5-dimethylpyrazol-1-yl)acetic acid

The crystal structure of Bis(3,5-dimethylpyrazol-1-yl)acetic acid (C₁₂H₁₆N₄O₂) has been determined and provides a key example of the structural features of this class of molecules.[1][2][3]

Table 1: Crystallographic Data for Bis(3,5-dimethylpyrazol-1-yl)acetic acid [1][2]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆N₄O₂ |

| Molecular Weight | 248.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4317 (8) |

| b (Å) | 18.8569 (16) |

| c (Å) | 8.6083 (7) |

| β (°) | 114.576 (7) |

| Volume (ų) | 1244.69 (19) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα |

| R-factor (%) | 4.0 |

| wR-factor (%) | 12.0 |

The molecule features two pyrazole rings attached to a central acetic acid moiety. The dihedral angle between the two pyrazole rings is a significant feature, measuring 78.17 (7)°.[1][2][3] In the crystal, molecules are linked by intermolecular O—H···N hydrogen bonds, forming one-dimensional chains along the c-axis.[1][2][3]

(3,5-Dimethylpyrazol-1-yl)acetic acid

The crystal structure of (3,5-Dimethylpyrazol-1-yl)acetic acid (C₇H₁₀N₂O₂) has also been reported, offering another valuable point of reference.

Table 2: Crystallographic Data for (3,5-Dimethylpyrazol-1-yl)acetic acid [4]

| Parameter | Value |

| Chemical Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.8528 (4) |

| b (Å) | 7.0073 (6) |

| c (Å) | 23.256 (3) |

| Volume (ų) | 791.5 (2) |

| Z | 4 |

In this structure, the pyrazole ring and the carboxylic acid group are nearly perpendicular to each other.[4]

Experimental Protocols

The determination of the crystal structures of these pyrazole derivatives involves a series of well-defined experimental steps.

Synthesis and Crystallization

The synthesis of Bis(3,5-dimethylpyrazol-1-yl)acetic acid was achieved through the protonation of bis(3,5-dimethylpyrazol-1-yl)acetate.[1][2] Single crystals suitable for X-ray diffraction were obtained by the slow diffusion of ether into a solution of the compound in tetrahydrofuran (THF).[1][2]

The synthesis of (3,5-Dimethylpyrazol-1-yl)acetic acid has also been described in the literature.[5]

X-ray Data Collection and Structure Refinement

For Bis(3,5-dimethylpyrazol-1-yl)acetic acid, X-ray diffraction data were collected on an Enraf–Nonius CAD-4 four-circle diffractometer.[1][2] The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms, except for the one on the acidic group, were placed in geometrically calculated positions and refined using a riding model.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the key intermolecular interactions observed in the crystal lattice of Bis(3,5-dimethylpyrazol-1-yl)acetic acid.

Caption: Experimental workflow for crystal structure determination.

Caption: Intermolecular hydrogen bonding in Bis(3,5-dimethylpyrazol-1-yl)acetic acid.

References

physical and chemical properties of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the known physical and chemical properties of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from publicly available data for structurally related compounds and computational predictions. The pyrazole scaffold is a key feature in many biologically active molecules, and this document aims to serve as a foundational resource for researchers interested in this particular derivative. All quantitative data is presented in structured tables, and a proposed synthesis workflow is visualized.

Chemical Identity and Structure

This compound is a carboxylic acid derivative of a dimethyl-substituted pyrazole ring. The structural information is as follows:

| Identifier | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 168.17 g/mol |

| Canonical SMILES | CC1=C(C(=NN1)C)CC(=O)O |

| InChI Key | HHILOQLQBYEUTP-UHFFFAOYSA-N |

| CAS Number | 20283-73-0 |

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not widely available in peer-reviewed literature. The following table includes predicted values from established computational models.

| Property | Value (Predicted) | Source |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 168.074227 g/mol | PubChem |

| Monoisotopic Mass | 168.074227 g/mol | PubChem |

| Topological Polar Surface Area | 69.9 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 184 | PubChem |

Experimental Protocols: Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, based on established methods for the synthesis of related pyrazole derivatives, a potential synthetic route can be proposed. The synthesis of the core 3,5-dimethylpyrazole ring is well-documented, typically involving the condensation of acetylacetone with hydrazine. Subsequent functionalization at the 4-position to introduce the acetic acid moiety can be envisioned through various organic reactions.

A plausible multi-step synthesis is outlined below:

-

Synthesis of 3,5-dimethylpyrazole: This is a classic reaction involving the cyclocondensation of acetylacetone (a 1,3-dicarbonyl compound) with hydrazine hydrate. The reaction is often catalyzed by an acid, such as glacial acetic acid.

-

Formylation of 3,5-dimethylpyrazole: The introduction of a formyl group at the 4-position of the pyrazole ring can be achieved through a Vilsmeier-Haack reaction using a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Oxidation to Carboxylic Acid: The formyl group can then be oxidized to a carboxylic acid. However, a more direct route to the acetic acid derivative would involve a different strategy after the formation of the pyrazole ring.

An alternative and more direct proposed pathway is the reaction of 3,5-dimethylpyrazole with a suitable two-carbon synthon that can be converted to the acetic acid group.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis of the target compound, based on general pyrazole chemistry.

Caption: Proposed multi-step synthesis of the target compound.

Spectral Data (Comparative)

While no definitive, published spectra for this compound are available, data from related compounds can provide an indication of the expected spectral characteristics.

1H NMR Spectroscopy

For the parent compound, 3,5-dimethylpyrazole, the following signals are characteristic: a singlet for the two equivalent methyl groups and a singlet for the C4-proton. In this compound, the C4-proton would be absent, and new signals for the methylene (-CH₂-) and carboxylic acid (-COOH) protons would be expected.

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-CH₃ | ~2.2 | Singlet |

| -CH₂- | ~3.5 | Singlet |

| -COOH | >10 | Broad Singlet |

| Pyrazole-NH | Variable, broad | Singlet |

13C NMR Spectroscopy

The 13C NMR spectrum is expected to show distinct signals for the methyl carbons, the methylene carbon, the carboxylic carbon, and the carbons of the pyrazole ring.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Pyrazole-CH₃ | ~10-15 |

| -CH₂- | ~30-40 |

| Pyrazole C3/C5 | ~140-150 |

| Pyrazole C4 | ~105-115 |

| -COOH | >170 |

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the stretching vibrations of the carboxylic acid group and the various bonds within the pyrazole ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |

| N-H stretch (Pyrazole) | 3100-3500 | Medium, Broad |

| C=N stretch (Pyrazole) | ~1600 | Medium |

| C-N stretch (Pyrazole) | ~1400-1500 | Medium |

Biological Activity

The biological activities of this compound have not been specifically reported in the available literature. However, the pyrazole nucleus is a well-established pharmacophore present in numerous drugs with a wide range of biological activities, including:

-

Anti-inflammatory: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.

-

Antimicrobial and Antifungal: Various pyrazole derivatives have shown efficacy against different strains of bacteria and fungi.

-

Anticancer: Some pyrazole-containing compounds have been investigated for their antiproliferative effects on cancer cell lines.

-

Analgesic and Antipyretic: The pyrazolone class of drugs, which are derivatives of pyrazole, have a long history of use as analgesics and antipyretics.

Given the prevalence of biological activity in this class of compounds, this compound represents a molecule of interest for further biological screening.

Logical Relationship for Biological Screening

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their versatile scaffold allows for a broad range of pharmacological activities, making them privileged structures in drug discovery.[3][4] Specifically, pyrazole acetic acid derivatives have emerged as a promising area of research, demonstrating significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6]

These compounds often exert their effects by interacting with specific biological targets, such as enzymes and receptors, leading to the modulation of key signaling pathways.[7][8] The development of novel pyrazole-based agents is driven by the need for more effective and safer therapeutics with improved selectivity and reduced side effects.[2][9] This guide provides an in-depth overview of the synthesis, biological screening methodologies, and data interpretation for novel pyrazole acetic acid derivatives.

General Synthesis of Pyrazole Acetic Acid Derivatives

The synthesis of pyrazole derivatives can be achieved through various routes, with one of the most common being the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][10][11] Modifications can then be made to introduce the acetic acid moiety. A typical synthetic approach involves the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), which is then cyclized with hydrazine hydrate in the presence of an acid catalyst like glacial acetic acid.[12][13][14]

Anticancer Activity Screening

Pyrazole derivatives have shown remarkable anticancer effects by targeting various enzymes and signaling pathways that promote cell division and tumor growth, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[3][7][8]

Mechanism of Action: EGFR Signaling

Many pyrazole compounds are designed as kinase inhibitors.[15] The EGFR signaling pathway is crucial for cell proliferation and survival, and its overactivation is common in many cancers. Pyrazole derivatives can act as ATP-competitive inhibitors, blocking the downstream PI3K/AKT/mTOR signaling cascade and inducing apoptosis.[2][15]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Target Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Reference |

| Pyrazoline A | MCF-7 (Breast) | 26.51 (µg/ml) | - | [12] |

| Pyrazoline A | T47D (Breast) | 40.47 (µg/ml) | - | [12] |

| Pyrazoline A | HeLa (Cervical) | 31.19 (µg/ml) | - | [12] |

| Compound 27 | MCF-7 (Breast) | 16.50 | Tamoxifen (23.31) | [8] |

| Compound 37 | MCF-7 (Breast) | 5.21 | - | [8] |

| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin (0.95) | [8] |

| Compound 168 | MCF-7 (Breast) | 2.78 | Cisplatin (15.24) | [16] |

| Compound 53 | HepG2 (Liver) | 15.98 | - | [8] |

| Compound 54 | HepG2 (Liver) | 13.85 | - | [8] |

| Derivative X | A549 (Lung) | 8.0 | - | [7] |

Note: Some values were reported in µg/ml and are presented as such.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18] Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Novel pyrazole acetic acid derivatives (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[17]

-

Solubilization solution (e.g., DMSO or isopropanol)[17]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.[17][19]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and blank controls (medium only).[17]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[17]

-

MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well.[17][19][20]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17][19]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][18]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used for background correction.[21]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[17]

Anti-inflammatory Activity Screening

Inflammation is a biological response mediated by enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[1][22] Non-steroidal anti-inflammatory drugs (NSAIDs), including some with pyrazole cores like celecoxib, often function by inhibiting these enzymes.[1][23]

Mechanism of Action: Arachidonic Acid Cascade

COX and LOX enzymes are central to the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[1] Pyrazole derivatives can selectively inhibit these enzymes, thereby reducing inflammation.[9][14]

Data Presentation: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential is assessed by measuring the inhibition of protein denaturation, enzyme activity, or inflammatory mediators.

| Compound ID | Assay | IC50 (µM) | % Inhibition | Reference Drug | Reference |

| Compound 2g | Lipoxygenase Inhibition | 80 | - | - | [1][14] |

| Compound 11 | COX-2 Expression | - | Potent | Diclofenac | [24] |

| Compound 12 | COX-2 Expression | - | Most Potent | Diclofenac | [24] |

| Compound 4 | Anti-inflammatory | - | Better than standard | Diclofenac Sodium | [23] |

| Derivative 178 | p38 MAPK Activity | - | 80.93% | - | [2] |

Experimental Protocol: Inhibition of Protein Denaturation Assay

This assay evaluates the ability of a compound to prevent the denaturation of proteins, a well-documented cause of inflammation.[22][25]

Materials:

-

Bovine Serum Albumin (BSA), 0.5% w/v solution

-

Test compounds (dissolved in a suitable solvent)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Diclofenac sodium (as a reference standard)

-

UV-Visible Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of 0.5% w/v BSA and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).[25] A control consists of 0.5 mL BSA and 0.5 mL of the vehicle.

-

Incubation (1): Incubate the mixtures at 37°C for 20 minutes.[25]

-

Heat-Induced Denaturation: Increase the temperature to 57°C and incubate for an additional 30 minutes to induce denaturation.[25]

-

Cooling: Allow the samples to cool to room temperature.

-

Absorbance Measurement: Add 2.5 mL of PBS to each tube and measure the turbidity (absorbance) at 660 nm.[25]

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Antimicrobial Activity Screening

Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[11][23][26][27]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, serving as a key measure of a compound's potency.[28][29][30]

| Compound ID | Organism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) | Reference |

| Compound 3 | E. coli (G-) | 0.25 | Ciprofloxacin | [23] |

| Compound 4 | S. epidermidis (G+) | 0.25 | Ciprofloxacin | [23] |

| Compound 2 | A. niger (Fungus) | 1.00 | Clotrimazole | [23] |

| Compound 3a | S. aureus (G+) | 63 | Rifampicin (5) / Ampicillin (10) | [31] |

| Compound 3a | E. coli (G-) | 31 | Rifampicin (5) / Ampicillin (10) | [31] |

| Compound 3b | S. aureus (G+) | 125 | Rifampicin (5) / Ampicillin (10) | [31] |

| Compound 3b | E. coli (G-) | 31 | Rifampicin (5) / Ampicillin (10) | [31] |

| Compound 21a | Antibacterial | 62.5 - 125 | Chloramphenicol | [27] |

| Compound 21a | Antifungal | 2.9 - 7.8 | Clotrimazole | [27] |

Note: Reference drug concentrations may be per disc, not µg/mL.

Experimental Protocol: Broth Microdilution MIC Assay

This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[28][29]

Materials:

-

Test microorganism (e.g., S. aureus, E. coli)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Novel pyrazole acetic acid derivatives

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

Procedure:

-

Antimicrobial Dilution: Prepare a two-fold serial dilution of the test compound directly in the 96-well plate using CAMHB. Typically, wells 1-10 contain decreasing concentrations of the compound. Well 11 serves as the growth control (no compound), and well 12 is the sterility control (no bacteria).[29]

-

Inoculum Preparation: Select 3-5 isolated colonies from a fresh culture plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[29]

-

Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[29]

-

Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11.[29]

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[29]

-

MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[28][29][30]

Conclusion

Novel pyrazole acetic acid derivatives continue to be a rich source of potential therapeutic agents. Their synthetic tractability and diverse pharmacological profile make them highly attractive for drug development. The systematic screening of these compounds using robust and standardized in vitro assays is a critical first step in identifying promising lead candidates. This guide provides the fundamental protocols and frameworks necessary for researchers to effectively screen these derivatives for anticancer, anti-inflammatory, and antimicrobial activities, paving the way for the development of next-generation therapeutics.

References

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. srrjournals.com [srrjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades | Semantic Scholar [semanticscholar.org]

- 16. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. atcc.org [atcc.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. journalajrb.com [journalajrb.com]

- 23. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. bbrc.in [bbrc.in]

- 26. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. apec.org [apec.org]

- 31. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mechanism of Action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid Derivatives in Oncology

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the mechanism of action of derivatives of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, focusing on their anticancer properties through the inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade. While the core compound itself is a foundational scaffold, its derivatives have been synthesized and evaluated for potent therapeutic activities.

Executive Summary

Derivatives of the pyrazole acetic acid scaffold have emerged as a significant class of compounds in oncological research. These molecules have demonstrated potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. A primary mechanism of action for a prominent subset of these derivatives is the targeted inhibition of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathway, the PI3K/AKT/mTOR cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, these pyrazole derivatives can effectively halt tumor progression.

The EGFR/PI3K/AKT/mTOR Signaling Pathway

The EGFR/PI3K/AKT/mTOR pathway is a crucial signaling network that transmits signals from the cell surface to the nucleus, dictating cellular fate. The binding of growth factors like EGF to EGFR triggers a conformational change, leading to receptor dimerization and autophosphorylation of tyrosine residues. This initiates a cascade of downstream signaling events.

Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger. PIP3 recruits and activates AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates and activates the mammalian Target of Rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. The activation of this pathway ultimately leads to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.

Quantitative Data on Pyrazole Derivatives

The anti-proliferative activity of pyrazole derivatives is quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the cytotoxic and enzyme inhibitory activities of representative pyrazole derivatives.

Table 1: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4f | HCT-116 | Colon Carcinoma | 0.50 | [1] |

| 4f | MCF-7 | Breast Adenocarcinoma | 4.53 | [1] |

| 4f | HepG2 | Hepatocellular Carcinoma | 3.01 | [1] |

| 5c | MCF-7 | Breast Adenocarcinoma | 2.29 | [1] |

| 5d | HCT-116 | Colon Carcinoma | 3.66 | [1] |

| 6g | A549 | Lung Carcinoma | 1.537 | [2] |

| 15 | MDA-MB-468 | Breast Adenocarcinoma | 0.267 | [3] |

| 16 | MDA-MB-468 | Breast Adenocarcinoma | 0.844 | [3] |

Table 2: Enzymatic Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 4f | EGFR | 61 | [1] |

| 6g | EGFR | 24 | [2] |

| 4 | EGFR | 54 | [3] |

| 15 | EGFR | 135 | [3] |

| 16 | EGFR | 34 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of pyrazole derivatives.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated from the ADP.[7][8]

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the pyrazole derivative.

-

Reaction Setup: In a 96-well plate, add the diluted compound, EGFR enzyme, and a substrate.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.[7]

-

Detection: Add a reagent to stop the kinase reaction and convert the produced ADP to ATP, which then generates a luminescent signal.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Determine the percent inhibition and calculate the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as p-AKT and p-mTOR, to confirm the inhibitory effect of the compounds.[9][10]

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with the pyrazole derivative, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-AKT).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to total protein and a loading control.

Conclusion

Derivatives of this compound represent a promising class of anticancer agents. Their mechanism of action, centered on the inhibition of the critical EGFR/PI3K/AKT/mTOR signaling pathway, provides a strong rationale for their continued development. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation and optimization of these potent compounds.

References

- 1. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activities of Pyrazole-Thiadiazole-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

An In-depth Technical Guide to Discovering Novel Biological Targets of Pyrazole Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] Pyrazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[3] A significant portion of these activities stems from their ability to act as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2][4]

The efficacy of a therapeutic agent is intrinsically linked to its interaction with specific biological targets. Identifying these targets—a process known as target deconvolution—is a crucial and often decisive step in drug discovery.[5] It illuminates the mechanism of action, helps predict potential on- and off-target effects, and guides the optimization of lead compounds. This guide provides a comprehensive overview of modern experimental and computational methodologies for identifying the novel biological targets of pyrazole compounds, complete with detailed protocols and data presentation formats.

Section 1: Experimental Approaches for Target Deconvolution

Direct biochemical methods are central to identifying the specific proteins that a small molecule interacts with inside a cell.[6][7] These approaches can be broadly categorized into affinity-based and stability-based methods.

Affinity-Based Methods: Affinity Purification-Mass Spectrometry (AP-MS)

Affinity chromatography is a widely used and powerful technique that leverages the binding affinity between a small molecule and its protein target.[5][8] In this method, the pyrazole compound (the "bait") is immobilized on a solid matrix to capture its interacting protein partners (the "prey") from a complex mixture like a cell lysate.[9] The captured proteins are then identified using mass spectrometry.

This protocol outlines the key steps for an AP-MS experiment.

-

Probe Synthesis and Immobilization:

-

Synthesize a pyrazole derivative with a linker arm at a position non-essential for its biological activity. This is typically guided by Structure-Activity Relationship (SAR) studies.[8]

-

Covalently attach the linker to an affinity tag (e.g., biotin) or directly to a solid support matrix (e.g., agarose beads).[8]

-

Prepare a negative control using an inactive analogue of the pyrazole compound or the matrix alone to distinguish specific binders from non-specific ones.[8]

-

-

Cell Culture and Lysate Preparation:

-

Culture the relevant cell line to a high density (e.g., ~80-90% confluency).

-

Lyse the cells using a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) to preserve protein complexes.

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cellular debris.[1] Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

-

Affinity Purification (Pull-Down):

-

Incubate the clarified cell lysate (e.g., 1-5 mg of total protein) with the immobilized pyrazole probe and the negative control beads. This is typically done for 2-4 hours or overnight at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer (5-10 washes) to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the specifically bound proteins from the beads. This can be achieved by:

-

Competition with a high concentration of the free pyrazole compound.

-

Changing buffer conditions (e.g., pH, salt concentration).

-

Using a denaturing agent (e.g., SDS-PAGE sample buffer).

-

-

For MS analysis, perform on-bead or in-solution digestion. Add a reducing agent (e.g., DTT), followed by an alkylating agent (e.g., iodoacetamide), and finally digest the proteins into peptides using trypsin overnight at 37°C.[10]

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Identify proteins from the MS/MS spectra using a database search algorithm (e.g., Sequest, Mascot).

-

Filter the identified proteins against a contaminant repository (e.g., CRAPome) to remove common background proteins.[11]

-

Compare the protein lists from the pyrazole probe pull-down and the negative control. Proteins significantly enriched in the experimental sample are considered potential binding partners.

-

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target identification for small bioactive molecules: finding the needle in the haystack. | Semantic Scholar [semanticscholar.org]

- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 7. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 10. protocols.io [protocols.io]

- 11. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific in vitro evaluation data for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is not publicly available. This guide, therefore, presents a hypothetical framework based on established methodologies for the preclinical assessment of novel pyrazole derivatives. The experimental data herein is illustrative and intended to serve as a template for future studies.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole ring is a five-membered heterocyclic scaffold that is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic properties.[3][5][6][7] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor containing a pyrazole core, which is widely used as an anti-inflammatory drug.[1][5] The versatility of the pyrazole scaffold allows for structural modifications that can optimize potency and selectivity for various biological targets.[3] This document outlines a comprehensive strategy for the preliminary in vitro evaluation of a novel pyrazole compound, this compound (referred to hereafter as "Compound P4A"), focusing on its potential anti-inflammatory and anticancer activities.

Proposed Biological Activities and Evaluation Strategy

Based on the known activities of pyrazole analogues, the primary hypotheses for Compound P4A are:

-

It possesses anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like COX-2 and pro-inflammatory cytokines.[1]

-

It exhibits cytotoxic effects against cancer cell lines, a common characteristic of novel heterocyclic compounds.[6][8][9]

The evaluation strategy will, therefore, encompass a tiered approach, beginning with broad cytotoxicity screening, followed by specific assays to elucidate its anti-inflammatory and potential anticancer mechanisms.

Quantitative Data Summary: Hypothetical Findings

The following tables summarize hypothetical quantitative data from a preliminary in vitro assessment of Compound P4A.

Table 1: Cytotoxicity of Compound P4A on Various Cell Lines (MTT Assay)

| Cell Line | Cell Type | IC50 (µM) [Mean ± SD] |

| RAW 264.7 | Murine Macrophage | 85.2 ± 6.3 |

| A549 | Human Lung Carcinoma | 42.5 ± 3.8 |

| MCF-7 | Human Breast Carcinoma | 55.1 ± 4.9 |

| HaCaT | Human Keratinocyte (Non-cancerous) | > 100 |

-

Interpretation: The data suggests that Compound P4A exhibits moderate, selective cytotoxicity against cancer cell lines A549 and MCF-7, while showing lower toxicity to the non-cancerous HaCaT cell line.[6] The higher IC50 in RAW 264.7 cells indicates that subsequent anti-inflammatory assays can be conducted at non-cytotoxic concentrations.

Table 2: Anti-inflammatory Activity of Compound P4A

| Assay | Target | Metric | Result (at 10 µM) [Mean ± SD] | Positive Control |

| COX-2 Inhibition | Enzyme Activity | % Inhibition | 68.3 ± 5.1% | Celecoxib (95.2 ± 3.5%) |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | % Reduction | 52.4 ± 4.7% | Dexamethasone (75.8 ± 6.2%) |

| IL-6 Release | LPS-stimulated RAW 264.7 | % Reduction | 61.7 ± 5.9% | Dexamethasone (80.1 ± 7.0%) |

| TNF-α Release | LPS-stimulated RAW 264.7 | % Reduction | 58.9 ± 6.2% | Dexamethasone (78.4 ± 6.5%) |

-

Interpretation: The hypothetical results indicate that Compound P4A possesses significant anti-inflammatory properties, demonstrated by its ability to inhibit the COX-2 enzyme and reduce the production of key inflammatory mediators (NO, IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that can be adapted for the specific compound.[10][11]

Cell Culture

All cell lines (RAW 264.7, A549, MCF-7, HaCaT) are to be cultured in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[11]

MTT Assay for Cell Viability

This assay determines the concentration at which a compound reduces cell viability by 50% (IC50).[6][10]

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[10]

-

Compound Preparation: Prepare a stock solution of Compound P4A (e.g., 10 mM in DMSO). Create serial dilutions in the cell culture medium to achieve the desired final concentrations.

-

Treatment: Replace the old medium with 100 µL of medium containing various concentrations of Compound P4A. Include a vehicle control (medium with DMSO) and an untreated control.[10]

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).[10]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.[11]

COX Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Assay Kit: Utilize a commercial COX colorimetric inhibitor screening assay kit.

-

Reagent Preparation: Prepare reagents according to the manufacturer's protocol. This typically includes the enzyme (COX-1 or COX-2), heme, and arachidonic acid (substrate).

-

Incubation: In a 96-well plate, add the assay buffer, enzyme, heme, and various concentrations of Compound P4A or a known inhibitor (Celecoxib). Incubate for 10-15 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Measurement: After a set time, add a developing agent that reacts with the prostaglandin product to produce a colorimetric signal. Measure the absorbance at the recommended wavelength.

-

Calculation: Calculate the percentage of inhibition relative to the vehicle control.

Measurement of Inflammatory Mediators

This protocol assesses the effect of Compound P4A on the production of NO, IL-6, and TNF-α in LPS-stimulated macrophages.

-

Cell Seeding: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various non-cytotoxic concentrations of Compound P4A for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (excluding the negative control) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Assay (Griess Test): Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

Cytokine ELISA: Quantify the concentrations of IL-6 and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Visualization of Pathways and Workflows

Signaling Pathway Diagram

The NF-κB signaling pathway is a critical regulator of inflammation and a common target for anti-inflammatory drugs.[1]

Caption: Hypothetical mechanism of Compound P4A on the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the preliminary in vitro evaluation of a novel compound like P4A.

Caption: General workflow for the in vitro evaluation of a novel compound.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary in vitro evaluation of this compound. The hypothetical data suggests that Compound P4A is a promising candidate with potential dual anti-inflammatory and anticancer properties. The outlined protocols offer standardized methods for initial screening and characterization.

Future work should aim to validate these hypothetical findings through empirical testing. Subsequent studies could include more detailed mechanistic investigations, such as Western blotting to probe effects on specific signaling proteins (e.g., p-IκBα, caspases), cell cycle analysis, and apoptosis assays to confirm the mode of cell death in cancer lines.[10] Successful in vitro characterization would provide the basis for advancing the compound to preclinical in vivo models.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Structure-Activity Relationship of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid Analogs: A Technical Guide

Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies exclusively focused on 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid analogs are not extensively available in the public domain. This guide synthesizes SAR data from structurally related pyrazole derivatives, particularly those investigated for antidiabetic and peroxisome proliferator-activated receptor (PPAR) agonist activities, to provide a representative understanding of the key structural features influencing biological activity.

Introduction